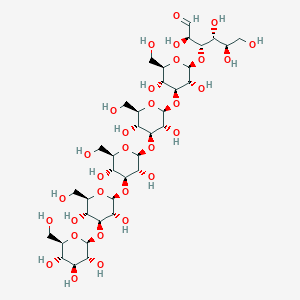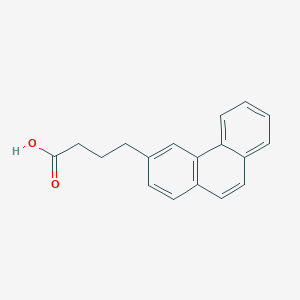
4-(3-Phenanthryl)butanoic acid
Overview
Description
HIV-1 Nef-IN-1 is a small molecule inhibitor specifically designed to target the Nef protein of the Human Immunodeficiency Virus type 1 (HIV-1). The Nef protein plays a crucial role in the pathogenesis of HIV-1 by enhancing viral replication, promoting immune escape, and modulating various host cell signaling pathways . By inhibiting Nef, HIV-1 Nef-IN-1 aims to reduce viral infectivity and improve immune recognition of infected cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 Nef-IN-1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route includes:
Formation of the Core Structure: The core structure of HIV-1 Nef-IN-1 is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure to enhance binding affinity and specificity to the Nef protein.
Final Coupling Reaction: The final product is obtained through a coupling reaction, often involving the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods: Industrial production of HIV-1 Nef-IN-1 involves scaling up the synthetic route while ensuring high yield and purity. This typically includes:
Optimization of Reaction Conditions: Reaction conditions such as temperature, solvent, and reaction time are optimized to maximize yield.
Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: HIV-1 Nef-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups, typically using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation Reagents: Hydrogen peroxide, potassium permanganate.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, electrophiles such as alkyl halides.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
HIV-1 Nef-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of Nef inhibitors.
Biology: Employed in cellular and molecular biology studies to investigate the role of Nef in HIV-1 pathogenesis and host cell interactions.
Medicine: Explored as a potential therapeutic agent for the treatment of HIV-1 infection by inhibiting Nef-mediated viral replication and immune evasion.
Industry: Utilized in the development of new antiretroviral drugs targeting the Nef protein.
Mechanism of Action
HIV-1 Nef-IN-1 exerts its effects by binding to the Nef protein and inhibiting its interaction with host cell signaling molecules. The key molecular targets and pathways involved include:
T Cell Receptor Signaling: Nef modulates T cell receptor signaling by altering the intracellular trafficking of signaling components.
Ubiquitin Proteasome System: Nef regulates the stability of various cellular proteins through the ubiquitin proteasome system.
Immune Evasion: Nef downregulates the expression of major histocompatibility complex class I (MHC-I) molecules, aiding in immune escape.
Comparison with Similar Compounds
HIV-1 Nef-IN-1 is unique in its specific targeting of the Nef protein. Similar compounds include:
Hydroxypyrazole Nef-binding Compounds: These compounds also target the Nef protein but may have different binding affinities and specificities.
PROTAC-based Nef Inhibitors: These inhibitors use a proteolysis-targeting chimera (PROTAC) approach to degrade the Nef protein.
Nef-SFK Inhibitors: Compounds that inhibit the interaction between Nef and Src-family kinases (SFKs), thereby blocking Nef-mediated signaling pathways.
Properties
IUPAC Name |
4-phenanthren-3-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2/c19-18(20)7-3-4-13-8-9-15-11-10-14-5-1-2-6-16(14)17(15)12-13/h1-2,5-6,8-12H,3-4,7H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIVWTWKIQOBKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10160129 | |
| Record name | 4-(3-Phenanthryl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10160129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13728-56-8 | |
| Record name | 4-(3-Phenanthryl)butanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013728568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenanthrenebutyric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92828 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(3-Phenanthryl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10160129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


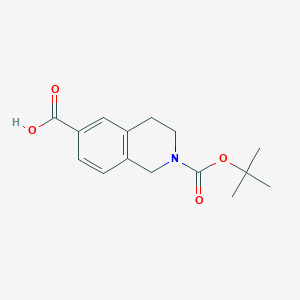
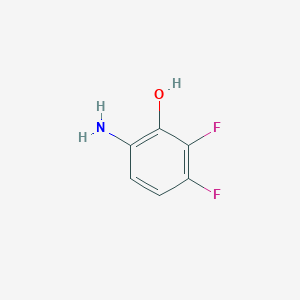

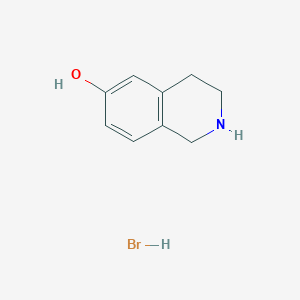
![5-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B104603.png)
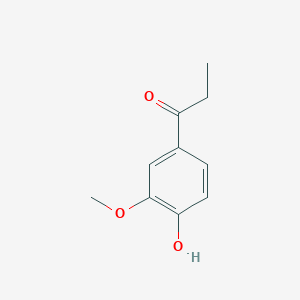
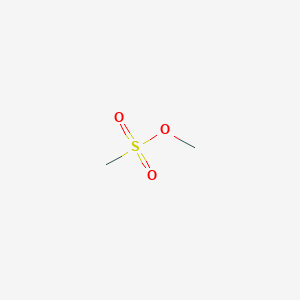

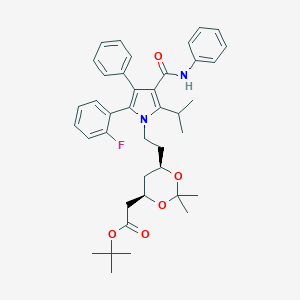

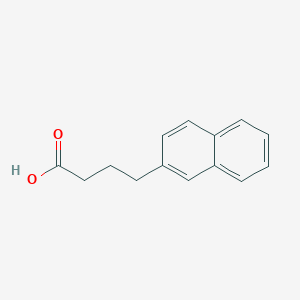
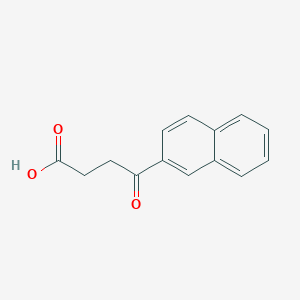
![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate](/img/structure/B104630.png)
